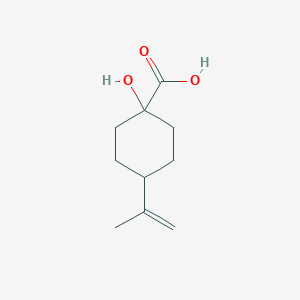
1,1'-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a chemical compound characterized by its unique structure, which includes two pyrrole rings connected by an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with 1,8-dibromooctane. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrrole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole compounds with hydrogenated rings.
Substitution: Functionalized pyrrole derivatives with various substituents.
Scientific Research Applications
Chemistry: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the interactions of pyrrole-based molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .
Industry: In the industrial sector, 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with molecular targets through its pyrrole rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their behavior and activity .
Comparison with Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a shorter alkane chain connecting the pyrrole rings, leading to different physical and chemical properties.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar to the octane derivative but with a hexane linker, affecting its reactivity and applications.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione):
Uniqueness: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its longer alkane chain, which provides greater flexibility and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, from materials science to biological research .
Properties
CAS No. |
93629-81-3 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[8-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)octyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H28N2O4/c1-13-14(2)18(24)21(17(13)23)11-9-7-5-6-8-10-12-22-19(25)15(3)16(4)20(22)26/h5-12H2,1-4H3 |
InChI Key |
IFTSCXRDDBZPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CCCCCCCCN2C(=O)C(=C(C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


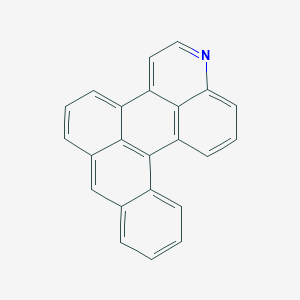
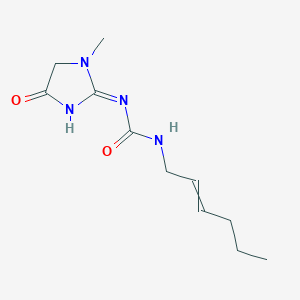
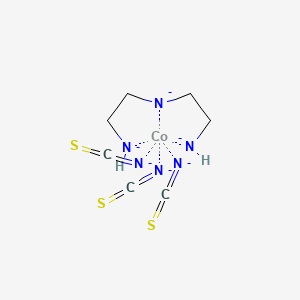

![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
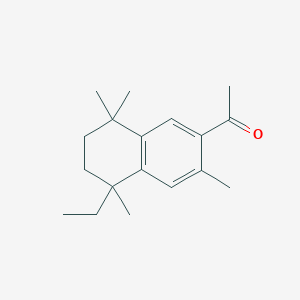
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
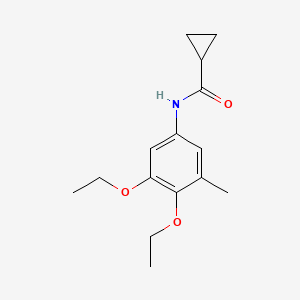
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
